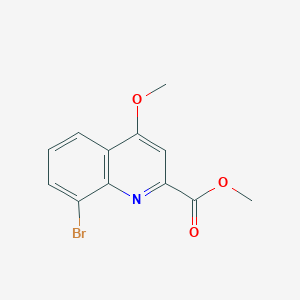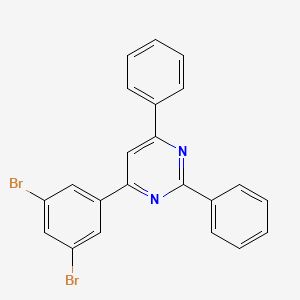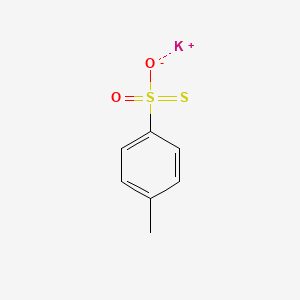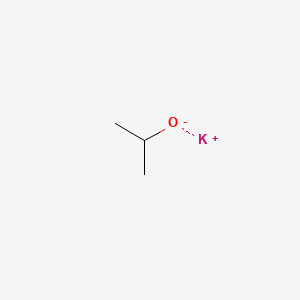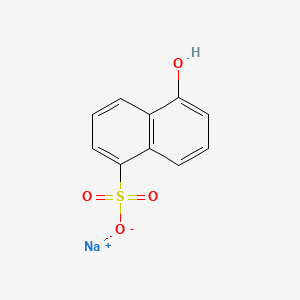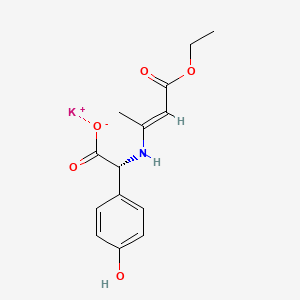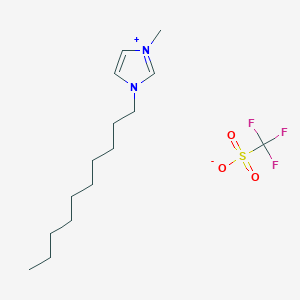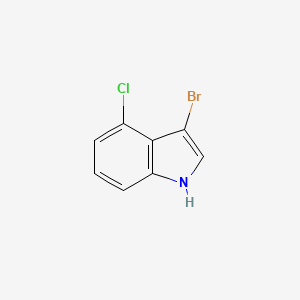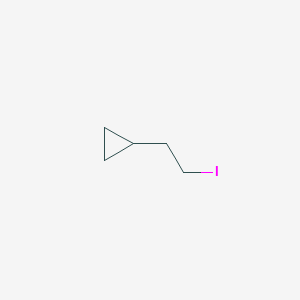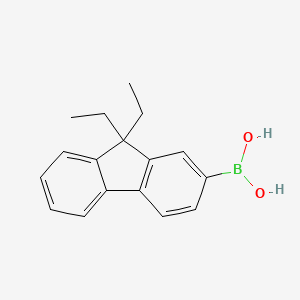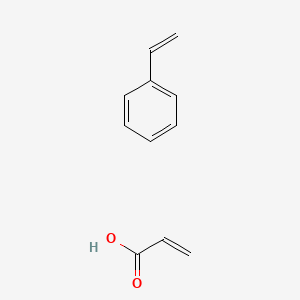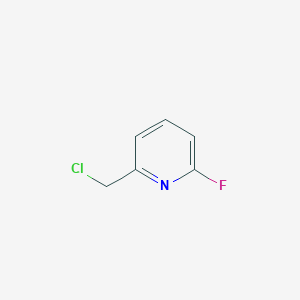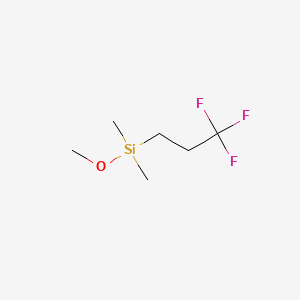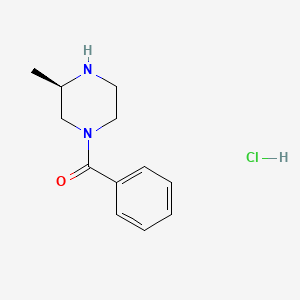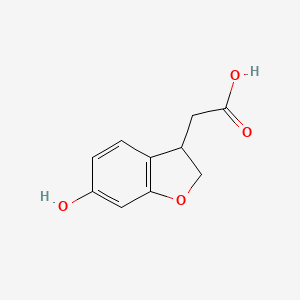
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid
Übersicht
Beschreibung
“2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid” is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.19 . This compound is related to benzofuran derivatives, which are found in a wide range of natural and synthetic compounds with various biological and pharmacological applications .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O4/c11-7-2-1-6-3-8(5-10(12)13)14-9(6)4-7/h1-2,4,8,11H,3,5H2,(H,12,13) . This indicates the presence of a benzofuran ring with a hydroxyl group at the 6-position and an acetic acid group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid” include a molecular weight of 194.19 and a storage temperature at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
- Summary of Application : Benzofuran derivatives, such as “2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid”, have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the development of antimicrobial agents that are active toward different clinically approved targets .
Antifungal Agents
- Summary of Application : Benzofuran derivatives have been used in the development of antifungal agents . A series of novel benzofuran-triazole hybrids were designed by click chemistry and found to have moderate to satisfactory antifungal activity .
Neurotransmitter Release Mediation
- Summary of Application : Some benzofuran derivatives have been found to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine and serotonin in the brain .
- Results or Outcomes : The results or outcomes would depend on the specific study, but the goal would be to demonstrate the compound’s efficacy in mediating neurotransmitter release .
Treatment of Skin Diseases
- Summary of Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
- Results or Outcomes : The results or outcomes would depend on the specific study, but the goal would be to demonstrate the compound’s efficacy in treating skin diseases .
Development of Entactogen Drugs
- Summary of Application : Some benzofuran derivatives, such as 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB), are putative entactogen drugs of the phenethylamine and amphetamine classes .
- Results or Outcomes : The results or outcomes would depend on the specific study, but the goal would be to demonstrate the compound’s efficacy in mediating neurotransmitter release .
Zukünftige Richtungen
Benzofuran derivatives, such as “2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid”, have been identified as promising scaffolds for the development of new therapeutic agents, particularly antimicrobial agents . This suggests potential future directions in the research and development of benzofuran-based compounds.
Eigenschaften
IUPAC Name |
2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6,11H,3,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXRWHAYNFAHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630654 | |
| Record name | (6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid | |
CAS RN |
1000414-37-8 | |
| Record name | (6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

